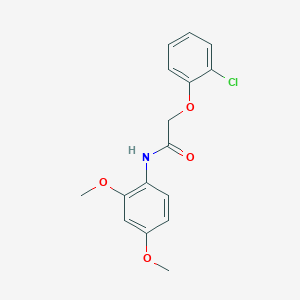

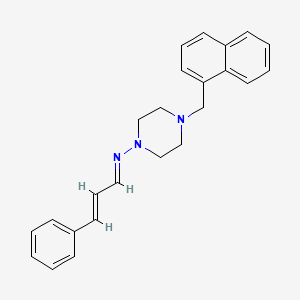

![molecular formula C20H16N4 B5589008 1-(苯甲胺基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈](/img/structure/B5589008.png)

1-(苯甲胺基)-3-甲基吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to "1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile" typically involves reactions of certain precursors like benzimidazole or pyridine derivatives with various reagents. For example, reactions of benzimidazole derivatives with aliphatic or aromatic primary amines can lead to the formation of compounds with similar structural motifs (Takagi et al., 1986). Another approach involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, indicating versatile synthetic routes to these compounds (Rida et al., 1988).

Molecular Structure Analysis

The molecular structures of compounds within this family, including "1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile," often feature complex arrangements of nitrogen and carbon atoms forming aromatic systems. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, the X-ray crystal structure of related compounds confirms their planarity and aromatic nature, which is crucial for their interactions and properties (Yang et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization, condensation, and substitution reactions, which can significantly alter their chemical properties. The reactivity is often influenced by the presence of functional groups such as nitriles, which can undergo reactions leading to the formation of new derivatives (Okamoto & Takagi, 1989).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular structure. The presence of aromatic systems and heteroatoms typically results in high stability and specific solubility characteristics important for their application in various fields (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are critical for understanding the behavior of these compounds in chemical reactions and potential applications. The electron-withdrawing or donating nature of substituents on the aromatic rings plays a significant role in defining these properties. Studies have explored the interaction of these compounds with DNA, highlighting their potential biological relevance (Hranjec et al., 2010).

科学研究应用

合成和化学性质

- 已经探索了从一个共同中间体合成 N-芳基吲唑和苯并咪唑,证明了产物选择性取决于反应中使用的碱。这种方法突出了苯并咪唑的多功能性,苯并咪唑在药物中很常见 (Wray & Stambuli, 2010)。

- 另一项研究提出了各种乙腈的酰化,导致苯并咪唑鎓、苯并噻唑鎓和噻唑鎓衍生物的合成,展示了合成多功能性和创造新化合物的潜力 (Denisenko 等,2011)。

在染料和增白剂合成中的应用

- 进行了三唑并[4,5-b]吡啶[1',2'-a]苯并咪唑衍生物作为涤纶纤维的荧光分散染料和增白剂的合成研究。这些化合物已显示出作为荧光分散染料的令人满意的结果,它们的衍生物已被评估为涤纶的荧光增白剂,表明它们的潜在工业应用 (Dhamnaskar & Rangnekar, 1988)。

机理见解和合成技术

- 使用 1,1'-羰基二咪唑进行氨基甲酸酯的机械化学合成的研究强调了一种在温和条件下提高反应性的环保方法。该方法提供了一种可持续的方法来合成氨基甲酸酯,这与制药和材料科学相关 (Lanzillotto 等,2015)。

新型化合物合成和生物活性

- 研究了新型苯并咪唑-嘧啶共轭物作为有效抗肿瘤剂的合成和评估,展示了该化合物对各种癌细胞系的显着效力。这项研究强调了苯并咪唑衍生物在肿瘤学中的治疗潜力 (Abdel-Mohsen 等,2010)。

抗真菌应用

- 另一个应用包括 1,3-苯并噁唑-4-腈衍生物的合成,证明了对白色念珠菌属物种的中等生长抑制。这指出了此类化合物在开发抗真菌治疗中的潜在用途 (Kuroyanagi 等,2010)。

安全和危害

属性

IUPAC Name |

1-(benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-14-11-19(22-13-15-7-3-2-4-8-15)24-18-10-6-5-9-17(18)23-20(24)16(14)12-21/h2-11,22H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWACMYKLAGVWIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

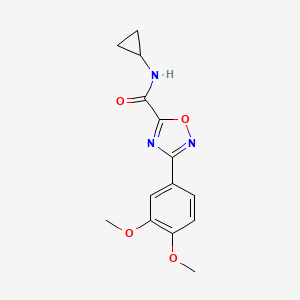

![4-benzyl-5-methyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5588930.png)

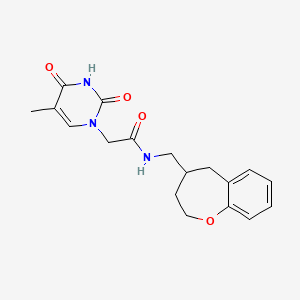

![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)

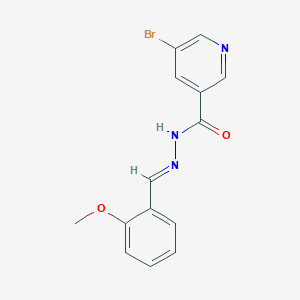

![4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)

![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)

![4-{[4-(2-furyl)-2-thienyl]amino}benzenesulfonamide](/img/structure/B5588949.png)

![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5588973.png)

![4-[(3,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5588977.png)

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)